
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common route includes the nitration of a suitable aromatic precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dichloromethane and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and pyrazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenecarboxamide: Lacks the pyrazole ring, which may affect its reactivity and applications.
N-(3-chloro-4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-26-16-6-4-12(10-13(16)18)20-17(23)11-3-5-14(15(9-11)22(24)25)21-8-2-7-19-21/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXKETVZUOGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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